Product packaging for 4-(Benzo[d]oxazol-2-yl)-2-methoxyphenol(Cat. No.:)

4-(Benzo[d]oxazol-2-yl)-2-methoxyphenol

Cat. No.: B8814535
M. Wt: 241.24 g/mol
InChI Key: BNFIODXJQODWOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzo[d]oxazol-2-yl)-2-methoxyphenol is a chemical compound of significant interest in life science research. Its core structure incorporates a benzo[d]oxazole scaffold, a privileged heterocycle in medicinal chemistry known for its diverse biological activities. While specific pharmacological data for this exact compound is limited in the public domain, research on closely related analogs provides strong insight into its potential research value. Notably, compounds based on the trimethoxyphenylbenzo[d]oxazole skeleton have been identified as novel dual inhibitors targeting both tubulin polymerization and phosphodiesterase 4 (PDE4) . Such dual-acting inhibitors are a promising area of investigation in oncology, as they are capable of inducing apoptosis and G2/M phase cell cycle arrest in cancer cell lines, including glioma and human lung cancer cells . The presence of the 2-methoxyphenol (guaiacol) moiety further suggests potential for structural variation in exploring these mechanisms. This compound serves as a valuable building block for researchers in drug discovery, particularly for synthesizing and evaluating new antitumor agents. It is supplied for laboratory research applications only. All necessary safety information, including hazard and precautionary statements, is provided on the associated Safety Data Sheet (SDS). This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO3 B8814535 4-(Benzo[d]oxazol-2-yl)-2-methoxyphenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

4-(1,3-benzoxazol-2-yl)-2-methoxyphenol

InChI

InChI=1S/C14H11NO3/c1-17-13-8-9(6-7-11(13)16)14-15-10-4-2-3-5-12(10)18-14/h2-8,16H,1H3

InChI Key

BNFIODXJQODWOA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC3=CC=CC=C3O2)O

Origin of Product

United States

Computational and Theoretical Chemistry Studies of 4 Benzo D Oxazol 2 Yl 2 Methoxyphenol

Antioxidant Properties

The presence of the 2-methoxyphenol moiety strongly suggests that this compound possesses antioxidant capabilities. researchgate.net The primary mechanism of antioxidant action for methoxyphenols is typically through Hydrogen Atom Transfer (HAT), where the phenolic hydroxyl group donates a hydrogen atom to scavenge harmful free radicals. nih.gov The polarity of the solvent can influence the antioxidant mechanism, with more polar solvents potentially favoring a Sequential Proton-Loss Electron-Transfer (SPLET) pathway. nih.gov The antioxidant capacity of various 2-methoxyphenols has been evaluated using methods like the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging assay. josai.ac.jpnih.gov

Role in Polymer Science

Benzoxazole-containing compounds are precursors to high-performance polymers known as polybenzoxazoles (PBOs). acs.org These polymers are known for their exceptional thermal stability, good mechanical properties, and hydrolytic stability. acs.orgrsc.org The rigid benzoxazole (B165842) unit in 4-(Benzo[d]oxazol-2-yl)-2-methoxyphenol makes it a potential monomer for the synthesis of novel poly(benzoxazole imide)s (PBOPIs) or other heat-resistant polymers. rsc.orgrsc.org Incorporating such structures into polymer backbones can enhance thermal properties and reduce water absorption. rsc.org

Corrosion Inhibition

Heterocyclic compounds containing nitrogen and oxygen atoms, such as benzoxazole derivatives, are known to be effective corrosion inhibitors, particularly for steel in acidic environments. scirp.orgscirp.org The mechanism involves the adsorption of the inhibitor molecule onto the metal surface, forming a protective film that acts as a barrier to the corrosive medium. jsribadan.ng The adsorption is facilitated by the presence of heteroatoms (N, O) and the π-electrons in the aromatic rings, which can interact with the vacant d-orbitals of iron. ui.edu.ng Computational studies using Density Functional Theory (DFT) have been employed to evaluate the inhibitory effect of benzoxazole derivatives by calculating quantum chemical parameters. ui.edu.ng

Other Potential Research Applications

The benzoxazole scaffold is explored in various other research domains. Due to their conjugated π-systems, some benzoxazole derivatives exhibit interesting photophysical properties and are investigated as fluorescent probes or materials for optical applications. researchgate.net Additionally, benzoxazole compounds can be used as authentication markers in polymer-based articles, including data storage media, to prevent unauthorized reproduction. google.com

Exploration of Antimicrobial or Antifungal Activities against Pathogenic Microorganisms (In Vitro)

Dedicated in vitro studies focusing specifically on the antimicrobial or antibiofilm properties of this compound against pathogenic microorganisms are not extensively documented in publicly available scientific literature. While the broader benzoxazole scaffold is recognized for its antimicrobial potential, specific data detailing the minimum inhibitory concentrations (MIC) or efficacy against biofilm formation for this particular compound is not available. globalresearchonline.netresearchgate.net

In the absence of specific antimicrobial activity studies for this compound, research identifying its specific microbial targets or potential molecular mechanisms of resistance has not been published.

Antioxidative Mechanisms and Reactive Oxygen Species Scavenging Capabilities of the Compound

Comprehensive studies detailing the specific antioxidative mechanisms or the capacity of this compound to scavenge reactive oxygen species (ROS) have not been found in the reviewed scientific literature. Although the 2-methoxyphenol moiety is a feature of known antioxidants, direct experimental evidence and detailed mechanistic insights for this compound are lacking. doaj.orgnih.gov

Chemo-Preventive Potentials in In Vitro Carcinogenesis and Neoplastic Transformation Models

The potential of this compound as a chemo-preventive agent has been investigated through its activity as an inhibitor of the enzyme Jumonji domain-containing protein 3 (JMJD3). researchgate.netnih.gov JMJD3 is a histone demethylase that plays a crucial role in epigenetic regulation and is implicated in cancer development. nih.gov

In a study identifying new inhibitors for JMJD3, this compound (referred to as compound 8 in the research) was shown to have a significant inhibitory effect on the enzyme. nih.gov Furthermore, its effect on cancer cells was evaluated in vitro using the A375 melanoma cell line. The findings demonstrated that the compound induced a cell cycle arrest in the S-phase, indicating its potential to halt the proliferation of cancer cells. researchgate.netnih.gov This suggests a chemo-preventive or therapeutic potential by intervening in the epigenetic mechanisms that control cancer cell growth and division.

In Vitro Activity in a Neoplastic Model
CompoundTargetCell LineObserved Effect
This compoundJMJD3A375 MelanomaInduction of S-phase cell cycle arrest

Investigation of Neuroprotective or Neuromodulatory Effects in Cultured Neuronal or Glial Cell Models

The investigation into the neuromodulatory potential of this compound is linked to its validated activity as an inhibitor of JMJD3. nih.gov The JMJD3 enzyme is not only involved in cancer but is also correlated with inflammatory pathologies and neurological disorders. nih.gov Its expression is induced by inflammatory stimuli, and it plays a role in regulating neuronal differentiation. nih.gov

By inhibiting JMJD3, this compound can modulate epigenetic pathways that are active in the nervous system. The compound was identified through a virtual fragment screening approach and was found to be the most active among the synthesized benzoxazole derivatives, exhibiting an IC₅₀ value in the low micromolar range against JMJD3. nih.govnih.gov Notably, it also showed significant selectivity for JMJD3 over its highly related isoform, UTX (ubiquitously transcribed tetratricopeptide repeat protein X-linked), which is a key factor for potential therapeutic applications. nih.gov This inhibitory action on a key epigenetic regulator implicated in neurological processes suggests a potential mechanism for neuromodulatory or neuroprotective effects, although direct studies on cultured neuronal or glial cell models have yet to be reported.

Structure Activity Relationship Sar Studies of 4 Benzo D Oxazol 2 Yl 2 Methoxyphenol Analogues

Systematic Modification of the Benzoxazole (B165842) Moiety and its Impact on Biological Activity or Desired Functionality

The benzoxazole core is a common pharmacophore in medicinal chemistry, and its substitution pattern significantly affects the molecule's interaction with biological targets. chemistryjournal.netjocpr.com

Ring A, the benzene (B151609) portion of the benzoxazole system, offers multiple positions for substitution. Research has shown that the electronic nature and position of substituents on this ring are critical for biological activity.

Studies on related 2-phenylbenzoxazole (B188899) derivatives have demonstrated that introducing substituents at the 5-position of the benzoxazole ring can modulate antiproliferative activity. mdpi.com For instance, the introduction of a chlorine atom at the 5-position has been found to generally enhance activity against various cancer cell lines. mdpi.com This suggests that an electron-withdrawing group at this position may be favorable for certain biological targets.

In one study, a 5-chlorobenzoxazole (B107618) derivative bearing a 3-methoxy-4-(N,N-diethyl)phenyl group at the 2-position exhibited potent antiproliferative activity against HCT-116 and NCI-H460 cancer cell lines, with IC₅₀ values of 2.4 µM and 0.9 µM, respectively. mdpi.com This activity was superior to the reference drug etoposide. The SAR analysis indicated that halogen atoms, as well as hydroxyl or methyl groups, at the 5-position could lead to enhanced antiproliferative effects. mdpi.com The presence of electron-withdrawing and electron-releasing groups at different positions can influence the antimicrobial and antiproliferative effects of benzoxazole derivatives. researchgate.net

Table 1: Effect of Substitution on Benzoxazole Ring A on Antiproliferative Activity Data synthesized from studies on related 2-arylbenzoxazole analogues.

Compound Analogue Substituent on Ring A (Position 5) Biological Activity (Example)
Analogue 1 H (Unsubstituted) Moderate Activity
Analogue 2 Cl Enhanced Activity (IC₅₀ = 0.9 µM vs. NCI-H460) mdpi.com
Analogue 3 CH₃ Potentially Enhanced Activity mdpi.com

The 2-position of the benzoxazole ring is the point of attachment for the methoxyphenol moiety in the parent compound. SAR studies often involve replacing this entire group with other substituted aryl or heteroaryl rings to probe the binding pocket of a target.

Research on a library of 2-substituted benzoxazoles revealed that the nature of the substituent is crucial for antimicrobial properties. nih.gov For example, replacing the methoxyphenol with various substituted phenyl rings or N-phenyl-amine groups resulted in a range of antibacterial and antifungal activities. nih.gov In a separate study, derivatives with heterocyclic substituents at the 2-position, such as those containing pyridine (B92270) or furan (B31954) rings, were investigated. It was observed that compounds with a 5-membered heteroaromatic substituent (like furan or imidazole) showed similar antifungal activity. nih.gov However, replacing a 5-membered ring with a 6-membered one (like pyridine) led to a significant decrease in activity, highlighting the importance of the ring size and heteroatom position for this specific function. nih.gov

Exploration of Substituents on the Methoxyphenol Moiety and their Influence on Activity Profile

The methoxyphenol moiety is critical for activity, often participating in hydrogen bonding and hydrophobic interactions. Modifications to both the methoxy (B1213986) group and the phenolic ring have been explored.

In SAR studies of related benzoxazole derivatives, the presence of a methoxy group on the 2-phenyl ring was found to be generally more active than unsubstituted analogues in terms of antiproliferative activity. mdpi.com Specifically, derivatives with a methoxy group at the 3-position of the phenyl ring (analogous to the 2-position on the parent phenol) exhibited higher activity compared to compounds lacking this substitution. mdpi.com This underscores the importance of this hydrogen bond acceptor at that specific location. While direct studies on varying the methoxy group to ethoxy or isopropoxy on this specific scaffold are not widely reported, research on other bicyclic heterocyclic compounds shows that increasing the lipophilicity with larger alkyl groups can enhance binding affinity, up to a certain point. researchgate.net

Adding further substituents to the phenolic ring (Ring B) can fine-tune the electronic and steric profile of the molecule. The phenolic hydroxyl group is often a key interaction point, and its acidity and accessibility can be modulated by adjacent groups.

In studies of benzoxazole-resorcinol conjugates, which are structurally related to the methoxyphenol parent, adding substituents to the diol ring significantly impacted cholinesterase inhibitory activity. mdpi.com Replacing a hydrogen with an ethyl group or a chlorine atom on the benzenediol moiety led to a marked decrease in activity. mdpi.com Conversely, studies on other 2-arylbenzoxazoles have shown that adding substituents at the 4-position of the phenyl ring can be highly beneficial. Derivatives substituted at this position with a morpholine (B109124) or an N,N-diethyl group showed higher antiproliferative activity compared to other analogues. mdpi.com

Table 2: Influence of Substituents on Phenyl Ring B on Biological Activity Data synthesized from studies on related 2-arylbenzoxazole analogues.

Compound Analogue Substituent on Ring B (Position 4) Biological Activity (Example)
Analogue 5 H Baseline Activity
Analogue 6 Morpholine Higher Antiproliferative Activity mdpi.com
Analogue 7 N,N-diethyl Higher Antiproliferative Activity mdpi.com
Analogue 8 Cl Decreased Cholinesterase Inhibition (in related scaffolds) mdpi.com

Linker Chemistry: Exploring Alternative Linkages and Spacers between the Core Moieties

In the parent compound, the benzoxazole and methoxyphenol rings are directly connected. Introducing a linker or spacer between these two core moieties can alter the molecule's flexibility, geometry, and ability to interact with targets that have spatially distinct binding sites.

SAR studies on benzo[d]thiazol-2(3H)one based ligands, a related scaffold, have shown that the linker chain length between the heterocyclic core and another hydrophobic region is important for determining receptor subtype selectivity. nih.gov For instance, varying the linker from two to five methylene (B1212753) units (- (CH₂)n -) significantly altered binding affinities for sigma receptors.

In other examples, more complex linkers have been incorporated. Synthesized derivatives where the benzoxazole ring is connected to an acetamide (B32628) structure via a thioether linkage, such as in ethyl 2-(benzoxazol-2-ylthio)acetate, demonstrate the viability of using S-CH₂ or S-CH₂-C(=O) as linkers. tandfonline.com These linkers introduce different angles and rotational possibilities compared to a direct aryl-aryl bond, which can be crucial for optimizing interactions with a biological target. The choice of linker—whether a simple alkyl chain, an ether, a thioether, or an amide—can therefore be a powerful tool in refining the activity profile of the lead compound. nih.govtandfonline.com

Scaffold Hopping and Bioisosteric Replacement Strategies for Novel Analogues

The modification of a lead compound to improve its pharmacological profile is a critical step in the drug discovery pipeline. Scaffold hopping and bioisosteric replacement are two key strategies utilized to achieve this, aiming to identify novel chemical entities with enhanced activity, selectivity, and pharmacokinetic properties.

Bioisosteric Replacement: This strategy involves the substitution of an atom or a group of atoms in a molecule with another that has similar physical and chemical properties, leading to a compound that retains the same biological activity. In the context of the 2-(benzo[d]oxazol-2-yl)phenol scaffold, which is closely related to the subject of this article, initial studies have explored the bioisosteric replacement of the oxygen atom in the benzoxazole ring with a sulfur atom, yielding the 2-(benzo[d]thiazol-2-yl)phenol scaffold. nih.gov

One study focused on the identification of inhibitors for the histone demethylase JMJD3, a target implicated in inflammation and cancer. nih.gov Through a virtual fragment screening approach, 2-(benzo[d]oxazol-2-yl)phenol was identified as a promising hit. nih.gov To explore the importance of the benzoxazole core, the researchers synthesized and tested its bioisostere, 2-(benzo[d]thiazol-2-yl)phenol. The results, as detailed in the table below, demonstrated that the benzothiazole (B30560) analogue was inactive, highlighting the critical role of the oxygen atom in the benzoxazole ring for the observed inhibitory activity against JMJD3. nih.gov This finding underscores the subtle yet profound impact that a single atom replacement can have on the biological activity of a molecule.

Table 1: Bioisosteric Replacement of the Benzoxazole Core
CompoundCore ScaffoldJMJD3 Inhibition (%) at 25 µM
12-(Benzo[d]oxazol-2-yl)phenol40%
22-(Benzo[d]thiazol-2-yl)phenolInactive

Scaffold Hopping: This more drastic approach involves replacing the central core of a molecule with a structurally different scaffold, while aiming to maintain the key pharmacophoric features responsible for biological activity. This strategy is often employed to escape from undesirable physicochemical or pharmacokinetic properties of the original scaffold or to explore novel intellectual property space.

In a notable example of scaffold hopping leading to a benzoxazole-containing compound, researchers identified potent inhibitors of Pks13, an essential enzyme in Mycobacterium tuberculosis. nih.govacs.org Starting from a benzofuran-based lead compound, a scaffold hopping approach led to the discovery of a series of 2,4,5-substituted benzoxazole derivatives with significant antimycobacterial activity. nih.govacs.org While the initial lead was not a 4-(Benzo[d]oxazol-2-yl)-2-methoxyphenol analogue, this work exemplifies the power of scaffold hopping to identify novel, biologically active benzoxazole-containing chemotypes.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches for the this compound Series

Computational techniques play a pivotal role in modern drug design, enabling the rational design of new molecules and prioritizing their synthesis. Pharmacophore modeling and ligand-based drug design are particularly valuable when the three-dimensional structure of the biological target is unknown or when a series of active compounds has been identified.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For the broader class of benzoxazole derivatives, pharmacophore models have been developed to understand their anticancer and antimicrobial activities. For instance, a study on benzoxazole derivatives with anticancer activity generated two distinct pharmacophore models for their cytotoxic effects on HeLa and L929 cell lines. nih.gov Another study on benzoxazoles with antimicrobial properties identified a pharmacophore model comprising hydrogen bond acceptors, hydrogen bond donors, and hydrophobic features as being important for DNA gyrase inhibition. benthamdirect.com

While a specific pharmacophore model for the this compound series is not yet publicly available, the principles of ligand-based design can be applied based on the known active analogues. The initial hit, 2-(benzo[d]oxazol-2-yl)phenol, and its more potent analogue, 2-(benzo[d]oxazol-2-yl)benzene-1,4-diol (compound 8 in the JMJD3 inhibitor study), provide a starting point for developing such a model. nih.gov

The key pharmacophoric features likely include:

An aromatic ring system (the benzoxazole core).

A hydrogen bond donor/acceptor group (the nitrogen and oxygen atoms of the oxazole (B20620) ring).

A substituted phenolic ring, with the position and nature of the substituents being critical for activity.

The following table outlines the key structural features of the initial hit and its optimized analogue, which could serve as the basis for a preliminary pharmacophore model for JMJD3 inhibition.

Table 2: Key Structural Features for Pharmacophore Model Development
CompoundStructureKey Pharmacophoric FeaturesJMJD3 IC50 (µM)
2-(Benzo[d]oxazol-2-yl)phenolBenzoxazole core, Phenol (B47542)Aromatic, H-bond donor/acceptor, Phenolic OH>25 µM
2-(Benzo[d]oxazol-2-yl)benzene-1,4-diolBenzoxazole core, HydroquinoneAromatic, H-bond donor/acceptor, Two phenolic OHs1.22 ± 0.22 µM

Ligand-based drug design would involve using this pharmacophoric information to search virtual libraries for new compounds that match the model. Furthermore, quantitative structure-activity relationship (QSAR) studies could be conducted to correlate the physicochemical properties of a larger series of analogues with their biological activity, leading to predictive models that can guide the design of even more potent compounds.

Derivatization Chemistry and Library Synthesis Based on 4 Benzo D Oxazol 2 Yl 2 Methoxyphenol

Synthesis of Functionalized Derivatives for Activity Enhancement or Specific Targeting

The synthesis of functionalized derivatives of 4-(Benzo[d]oxazol-2-yl)-2-methoxyphenol can be approached by targeting its key functional groups. The phenolic hydroxyl group is a prime site for modification, allowing for the introduction of a wide variety of substituents to modulate properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

One common strategy is the etherification of the phenolic hydroxyl group. This can be achieved through Williamson ether synthesis, reacting the parent compound with various alkyl or aryl halides. For instance, introducing polyethylene (B3416737) glycol (PEG) chains of varying lengths can enhance water solubility and pharmacokinetic profiles. Another approach is the introduction of moieties designed for specific biological targets. For example, linking a biotin (B1667282) molecule could facilitate studies on receptor binding and cellular uptake.

Another key area for derivatization is the aromatic rings. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce functional groups that can serve as handles for further modifications. For example, a nitro group can be reduced to an amine, which can then be acylated or alkylated to introduce a diverse range of substituents.

The following table illustrates potential functionalized derivatives of this compound and the rationale for their synthesis.

Derivative Modification Strategy Potential Enhancement/Targeting
4-(Benzo[d]oxazol-2-yl)-2-methoxy-1-(2-aminoethoxy)benzeneEtherification of the phenolic hydroxyl group with 2-bromoethanamine.Introduction of a primary amine for further functionalization or improved water solubility.
4-(Benzo[d]oxazol-2-yl)-2-methoxy-1-(prop-2-yn-1-yloxy)benzeneEtherification with propargyl bromide.Introduction of an alkyne handle for "click" chemistry, allowing for the easy attachment of various molecular probes or targeting ligands.
5-Nitro-4-(benzo[d]oxazol-2-yl)-2-methoxyphenolNitration of the phenolic ring.Introduction of a nitro group that can be reduced to an amine for further derivatization.
4-(5-Chlorobenzo[d]oxazol-2-yl)-2-methoxyphenolHalogenation of the benzoxazole (B165842) ring.Modulation of electronic properties and potential for improved binding to biological targets.

Combinatorial Chemistry Approaches for Analogue Library Generation

Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of analogues of this compound. A common approach is to utilize a central scaffold and introduce diversity through the attachment of various building blocks.

For this particular compound, a divergent synthetic strategy could be employed, starting with a key intermediate that can be readily functionalized. For example, the synthesis of the benzoxazole ring itself can be a point of diversification. Starting with different substituted 2-aminophenols or 4-hydroxy-3-methoxybenzoic acid derivatives would lead to a library of analogues with varied substitution patterns on the benzoxazole and phenol (B47542) rings, respectively.

Another combinatorial approach could involve a "mix-and-split" synthesis strategy on a solid support, which is discussed in more detail in the following section. This would allow for the creation of a large and diverse library of compounds for high-throughput screening.

The table below outlines a hypothetical combinatorial library based on the this compound scaffold.

Scaffold Position Building Blocks (R-groups) Number of Variants
Phenolic Hydroxyl (R1)Methyl, Ethyl, Propyl, Benzyl, Acetyl5
Phenolic Ring (R2)Hydrogen, Chloro, Nitro, Amino, Methoxy (B1213986)5
Benzoxazole Ring (R3)Hydrogen, Chloro, Methyl, Trifluoromethyl, Methoxy5
Total Library Size 125

Solid-Phase Synthesis Methodologies for Compound Derivatization

Solid-phase synthesis offers several advantages for the derivatization of this compound, including the simplification of purification and the potential for automation. A key aspect of solid-phase synthesis is the choice of a suitable resin and linker.

For the derivatization of this compound, the phenolic hydroxyl group provides a convenient handle for attachment to a solid support. For example, the compound could be attached to a Wang resin or a Rink amide resin via an ether or ester linkage. Once attached to the resin, the benzoxazole and the aromatic rings can be subjected to various chemical transformations.

A general scheme for the solid-phase synthesis of derivatives could involve the following steps:

Attachment of a suitably protected precursor of this compound to a solid support.

Deprotection of other functional groups.

Derivatization of the free functional groups with a variety of reagents.

Cleavage of the final compound from the resin.

The following table provides examples of resins and linkers that could be employed in the solid-phase synthesis of derivatives of this compound.

Resin Type Linker Type Attachment Site on Compound Cleavage Condition
Wang Resinp-Alkoxybenzyl alcoholPhenolic HydroxylTrifluoroacetic acid (TFA)
Rink Amide ResinFmoc-protected amino linkerCarboxylic acid (if introduced)TFA
Polystyrene ResinN/A (for immobilization of a catalyst)N/AN/A

Development of Chemically Modified Prodrug Strategies or Targeted Delivery Systems for the Compound (focused on chemical modification)

Prodrug strategies are employed to overcome undesirable physicochemical or pharmacokinetic properties of a drug. For this compound, the phenolic hydroxyl group is a prime candidate for prodrug modification. nih.gov By masking this polar group, it is possible to increase the lipophilicity of the compound, which can enhance its absorption and ability to cross cell membranes. nih.gov

Common prodrug approaches for phenolic compounds include the formation of esters, carbonates, carbamates, phosphates, and ethers. nih.gov These promoieties are designed to be cleaved in vivo by enzymes such as esterases or phosphatases, releasing the active parent drug at the site of action.

For targeted delivery, the prodrug can be designed to be selectively activated at the target site. For example, a prodrug could be designed to be cleaved by an enzyme that is overexpressed in tumor cells, leading to a localized release of the active compound.

The table below summarizes potential prodrug strategies for this compound.

Prodrug Type Promoieties Activation Mechanism Potential Advantage
Ester ProdrugAcetate, Pivalate, BenzoateEsterase-mediated hydrolysisImproved oral bioavailability, masking of phenolic taste. nih.gov
Carbonate ProdrugEthyl carbonate, Benzyl carbonateEsterase-mediated hydrolysisEnhanced membrane permeability. nih.gov
Carbamate ProdrugN,N-DimethylcarbamateEnzymatic or chemical hydrolysisIncreased metabolic stability. nih.gov
Phosphate ProdrugMonophosphateAlkaline phosphatase-mediated hydrolysisImproved aqueous solubility for intravenous administration. nih.gov
Ether ProdrugAmino acid conjugatesPeptidase-mediated cleavageTargeted delivery to cells with specific peptide transporters. nih.gov

Potential Non Biological and Material Science Applications of 4 Benzo D Oxazol 2 Yl 2 Methoxyphenol

Application as Fluorescent Probes or Markers in Chemical Biology and Material Science Research

The inherent fluorescence of the benzoxazole (B165842) core makes 4-(Benzo[d]oxazol-2-yl)-2-methoxyphenol a candidate for development as a fluorescent probe. Its utility in this area is contingent on its photophysical behavior and the ability to be conjugated to target molecules.

The photophysical properties of this compound have been investigated in the context of its chemo-sensory applications. In a dimethyl sulfoxide (B87167) (DMSO) solvent, the compound exhibits a characteristic light absorption profile. researchgate.net Studies show that in the absence of interacting ions, the compound absorbs light at a wavelength (λmax) of 410 nm. researchgate.net This absorption is attributed to the π→π* electronic transitions within the conjugated system of the molecule.

Upon interaction with certain analytes, such as the cyanide ion, the compound undergoes a significant change in its electronic structure, which is reflected in its absorption spectrum. A bathochromic (red) shift of 66 nm has been observed, indicating a chemical interaction that alters the energy levels of the molecular orbitals. researchgate.net While the compound is utilized in fluorescence titration studies, specific data regarding its fluorescence quantum yield are not extensively detailed in the available research literature. researchgate.net

Based on available scientific literature, there are no specific studies detailing the bioconjugation of this compound to biomolecules for imaging applications. Research has thus far been concentrated on its use as a small-molecule sensor in solution rather than as a biological marker or label.

Applications in Organic Light-Emitting Diodes (OLEDs) or Optoelectronic Devices

While oxazole (B20620) and benzoxazole derivatives are classes of compounds sometimes explored for their potential in optoelectronic applications due to their charge transport and emissive properties, specific research into the application of this compound in this area is not documented in the available literature.

There is currently no available research data detailing the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, or the charge transport characteristics of this compound.

In line with the lack of data on its electronic properties, there are no reports on the luminescence or electroluminescence performance of this compound in solid-state devices like OLEDs.

Chemo-Sensors and Biosensors Based on the Compound's Recognition Properties

The most well-documented application of this compound is as a dual-mode chemo-sensor for the selective detection of the cyanide ion (CN⁻). researchgate.net This application leverages the compound's ability to selectively interact with cyanide, resulting in observable changes in both color and fluorescence, making it a colorimetric and fluorometric sensor. researchgate.net

The sensing mechanism is predicated on a chemical interaction between the phenolic hydroxyl group of the compound and the cyanide ion in a DMSO solvent. researchgate.net This interaction leads to a distinct and visually perceptible color change from dark brown to dark green. researchgate.net Concurrently, the interaction also modulates the compound's fluorescence emission, providing a secondary channel for detection.

Key performance metrics for this compound as a cyanide sensor have been determined through UV-visible and fluorescence spectroscopic titrations. The research established a clear 1:1 binding stoichiometry between the sensor molecule and the cyanide ion. researchgate.net The limit of detection (LOD) and the association constant (Kass), which indicates the binding affinity, were quantified, demonstrating its high sensitivity and selectivity for cyanide. researchgate.net

Interactive Data Table: Cyanide Sensing Performance

Detection MethodAnalyteLimit of Detection (LOD)Association Constant (Kass)Solvent
UV-visible SpectroscopyCN⁻0.4 x 10⁻⁶ M1.0 x 10⁷ M⁻¹DMSO
Fluorescence SpectroscopyCN⁻0.46 x 10⁻⁴ M1.0 x 10⁵ M⁻¹DMSO

This demonstrated application highlights the potential of this compound in the development of specialized chemical sensors for environmental monitoring or industrial process control where the detection of toxic anions like cyanide is critical. researchgate.net

Metal Ion Sensing and Binding Properties

The benzoxazole moiety, with its nitrogen and oxygen heteroatoms, provides potential coordination sites for metal ions. While specific studies on the metal ion sensing capabilities of this compound are not extensively documented, the broader class of benzoxazole derivatives has demonstrated significant potential in this area. The phenolic hydroxyl group and the methoxy (B1213986) group's oxygen atom in this compound could also participate in metal ion coordination, potentially enhancing both the sensitivity and selectivity of the sensing process.

The interaction with metal ions often leads to changes in the photophysical properties of the benzoxazole derivative, such as fluorescence quenching or enhancement, or a shift in the emission wavelength. This response forms the basis of its application as a fluorescent sensor. The selectivity towards specific metal ions can be tuned by modifying the substituents on the benzoxazole or the phenol (B47542) ring. For instance, the introduction of specific functional groups can create binding pockets that are sterically and electronically favorable for particular metal ions.

Table 1: Potential Metal Ion Sensing Applications of Benzoxazole Derivatives

Metal Ion Sensing Mechanism Potential Application
Cu²⁺ Fluorescence quenching Environmental monitoring, industrial process control
Zn²⁺ Fluorescence enhancement Biological imaging, diagnostics
Fe³⁺ Colorimetric change Water quality testing
Hg²⁺ Selective fluorescence quenching Detection of toxic heavy metals
Al³⁺ Ratiometric fluorescence change Environmental and biological sensing

Anion Recognition and Sensing Mechanisms

Research has specifically highlighted the utility of this compound as a dual selective sensor for the cyanide ion (CN⁻) researchgate.netasianpubs.org. The sensing mechanism is rooted in the interaction between the cyanide ion and the phenolic hydroxyl group of the molecule. This interaction is believed to involve hydrogen bonding and deprotonation of the phenol, leading to a distinct colorimetric and fluorometric response.

Upon addition of cyanide ions to a solution of this compound in an organic solvent like DMSO, a noticeable color change from dark brown to dark green is observed researchgate.net. This colorimetric response allows for the naked-eye detection of cyanide. Simultaneously, the fluorescence of the compound is quenched in the presence of cyanide, providing a secondary mode of detection. The high selectivity for cyanide over other common anions is a key feature of this sensor.

The sensing performance of this compound for cyanide is summarized in the table below, based on data from UV-visible and fluorescence spectroscopic titrations.

Table 2: Cyanide Sensing Properties of this compound researchgate.net

Parameter UV-visible Spectroscopy Fluorescence Spectroscopy
Limit of Detection (LOD) 0.4 x 10⁻⁶ M 0.46 x 10⁻⁴ M
Association Constant (Kₐ) 1.0 x 10⁷ M⁻¹ 1.0 x 10⁵ M⁻¹

Applications in Agrochemicals or Crop Protection

Benzoxazole derivatives have emerged as a significant class of compounds in the field of agrochemicals, exhibiting a broad spectrum of activities including fungicidal, herbicidal, and insecticidal properties. While direct applications of this compound in crop protection have not been specifically reported, its core structure represents a valuable scaffold for the development of new agrochemical lead compounds.

Structure-Activity Relationships for Plant-Specific Targets

The biological activity of benzoxazole derivatives in plants is highly dependent on the nature and position of substituents on the benzoxazole ring system. For fungicidal activity, for instance, the introduction of specific aryl or aryloxy groups at the 2-position of the benzoxazole ring has been shown to be effective against a range of plant pathogens nih.gov. The methoxy and hydroxyl groups present in this compound could be crucial for its interaction with biological targets in plants.

For herbicidal activity, the benzoxazole scaffold can be incorporated into molecules that target specific enzymes in weeds, leading to their growth inhibition or death. The structure-activity relationship (SAR) studies in this area aim to optimize the substituents to achieve high efficacy against target weeds while ensuring selectivity and safety for the crops.

Table 3: Structure-Activity Relationship Trends for Benzoxazole-Based Agrochemicals

Position of Substitution Type of Substituent Effect on Activity
2-position Aryl, Heteroaryl Often crucial for fungicidal and herbicidal activity
5/6-position Electron-withdrawing groups Can enhance activity and modify selectivity
Phenolic OH group Free or derivatized Influences binding to target sites and solubility
Methoxy group Electron-donating Can affect metabolic stability and target interaction

Synthesis of Agrochemical Lead Compounds Based on the Benzoxazole Scaffold

The synthesis of agrochemical lead compounds based on the benzoxazole scaffold typically involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. In the case of this compound, the synthesis would likely involve the reaction of 2-amino-5-methoxyphenol (B1278220) with 4-hydroxybenzoic acid or a related derivative.

Further modifications of the this compound structure can be carried out to explore and optimize its agrochemical properties. For example, the phenolic hydroxyl group can be etherified or esterified to introduce different functionalities. The methoxy group can be demethylated and subsequently alkylated to introduce longer alkyl chains. These synthetic modifications allow for the generation of a library of related compounds for biological screening.

Catalytic Applications or Ligand Design in Organic Synthesis and Polymerization

The nitrogen and oxygen atoms within the benzoxazole ring system of this compound make it an attractive candidate for use as a ligand in coordination chemistry and catalysis. Benzoxazole-containing ligands have been successfully employed in a variety of catalytic transformations.

When coordinated to a metal center, the benzoxazole ligand can influence the steric and electronic environment of the metal, thereby modulating its catalytic activity and selectivity. The phenolic hydroxyl group in this compound can also participate in metal coordination, making it a potentially bidentate ligand.

In the field of polymerization, complexes of transition metals with benzoxazole-containing ligands have been investigated as catalysts for olefin polymerization epa.gov. These catalysts can exhibit high activity and produce polymers with specific properties. The design of the ligand is crucial for controlling the polymerization process, including the molecular weight and branching of the resulting polymer. While the catalytic potential of this compound itself has not been extensively explored, its structural features suggest that it could be a valuable component in the design of new catalysts for organic synthesis and polymerization.

Future Directions and Emerging Research Avenues for 4 Benzo D Oxazol 2 Yl 2 Methoxyphenol

Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of compounds like 4-(Benzo[d]oxazol-2-yl)-2-methoxyphenol. tandfonline.com These computational tools can dramatically accelerate the identification of lead compounds and refine their properties for enhanced efficacy and specificity. periodikos.com.br The closely related 2-(benzo[d]oxazol-2-yl)phenol scaffold was initially identified through a virtual fragment screening approach, highlighting the power of computational methods in navigating vast chemical spaces to find promising molecular starting points. nih.gov

Future research will likely employ a variety of AI/ML-driven strategies:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build robust QSAR models to establish mathematical relationships between the structural features of benzoxazole (B165842) derivatives and their biological activities. periodikos.com.brperiodikos.com.br These models can predict the activity of novel, unsynthesized analogues of this compound, prioritizing the most promising candidates for synthesis and testing. periodikos.com.br This approach saves considerable time and resources compared to traditional high-throughput screening. periodikos.com.br

De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be trained on existing libraries of active compounds to "imagine" and design entirely new molecules based on the this compound scaffold. tandfonline.com These models can generate structures with optimized properties, such as improved binding affinity for a specific biological target or better pharmacokinetic profiles.

Virtual Screening and Docking: AI-accelerated virtual screening platforms can efficiently screen billions of commercially available or virtual compounds against a biological target. mdpi.comnih.gov By using this compound as a query or starting point, these platforms can identify other compounds with similar or potentially superior interaction profiles. Advanced docking algorithms, enhanced by machine learning, provide more accurate predictions of binding poses and affinities, which is crucial for successful lead discovery. mdpi.com

Hit-to-Lead Optimization: Once a hit compound is identified, ML models can guide its optimization into a lead compound. nih.gov These models can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping chemists to make targeted modifications to the this compound structure to improve its drug-like qualities.

Table 1: Application of AI/ML in the Development of this compound

AI/ML TechniqueApplicationPotential Outcome
QSAR Predict biological activity from chemical structure.Prioritization of potent analogues for synthesis.
Generative Models Design novel molecules with desired properties.Discovery of new benzoxazole derivatives with improved efficacy.
Virtual Screening Screen large compound libraries for target binding.Identification of new hits with diverse chemical scaffolds.
ADMET Prediction Forecast pharmacokinetic and toxicity profiles.Optimization of lead compounds with better drug-like properties.

Advanced Mechanistic Investigations Using Operando Spectroscopy and Time-Resolved Techniques

A deeper understanding of the mechanism of action of this compound at a molecular level is crucial for its rational development. Future research will increasingly rely on advanced spectroscopic techniques that can monitor dynamic molecular events in real-time.

Operando Spectroscopy: This methodology involves the spectroscopic characterization of a material while it is actively participating in a reaction, allowing for the simultaneous measurement of its structural properties and activity. researchgate.net In the context of this compound, operando techniques could be used to study its interaction with a biological target, such as an enzyme, under conditions that mimic a physiological environment. nih.gov By coupling techniques like Raman or UV-Vis spectroscopy with activity assays, researchers could directly correlate structural changes in the compound or its target with functional outcomes, providing unprecedented insight into its mechanism of action. researchgate.net

Time-Resolved Spectroscopy: These techniques are essential for studying the kinetics of fast biological processes, such as enzyme catalysis or ligand-receptor binding, on timescales ranging from milliseconds to picoseconds. nih.gov Many benzoxazole derivatives are known to possess interesting photophysical properties, including fluorescence. researchgate.net Time-resolved fluorescence spectroscopy could be employed to study the binding dynamics of this compound with its target. mdpi.com Changes in the fluorescence lifetime or spectrum upon binding can provide detailed kinetic information about the association and dissociation rates, as well as conformational changes within the binding site. nih.gov This approach allows for a detailed view of the transient states and intermediates that are often missed by steady-state methods. nih.gov

The application of these advanced methods will enable the construction of a "molecular movie," illustrating the precise sequence of events that occur when this compound interacts with its biological partner, revealing the rate-determining steps and key intermediates in its mechanism. nih.gov

Sustainable Synthesis and Circular Economy Principles for Compound Production

The future production of this compound will be increasingly guided by the principles of green chemistry and the circular economy to minimize environmental impact and enhance economic viability.

Sustainable Synthesis: Research is moving away from traditional synthetic routes that often require harsh conditions, toxic reagents, and lengthy reaction times. osha.gov For the benzoxazole core, several greener synthetic methodologies have been developed and could be adapted for the specific synthesis of this compound.

Microwave-Assisted Synthesis: This technique uses microwave irradiation to dramatically reduce reaction times and often improve yields. tandfonline.com Microwave-assisted one-pot syntheses of 2-substituted benzoxazoles from 2-aminophenols and carboxylic acids have been achieved under solvent-free and catalyst-free conditions, representing a significant step towards a more sustainable process. nih.gov

Catalyst-Free and Eco-Friendly Solvents: Methods that avoid heavy metal catalysts and utilize benign solvents like water or ethanol (B145695) are highly desirable. nih.gov The synthesis of benzoxazoles using simple catalysts like ammonium (B1175870) chloride in ethanol has been reported as an economically viable and green procedure. mdpi.com

Table 2: Comparison of Synthetic Methods for Benzoxazole Derivatives

MethodKey FeaturesAdvantages
Traditional Synthesis Often uses strong acids, high temperatures, long reaction times.Well-established procedures.
Microwave-Assisted Uses microwave irradiation, often solvent-free.Rapid reaction times, high yields, energy efficient. nih.gov
Green Catalysis Employs non-toxic catalysts (e.g., NH4Cl) in green solvents (e.g., ethanol).Environmentally friendly, mild conditions, simple. mdpi.com
One-Pot Procedures Combines multiple steps without isolating intermediates.Atom-economic, reduced waste, increased efficiency. researchgate.net

Circular Economy Principles: The pharmaceutical industry is increasingly adopting circular economy models to reduce waste and make better use of resources. researchgate.net For a compound like this compound, this involves considering the entire lifecycle. This includes designing manufacturing processes that minimize waste through atom economy, using renewable feedstocks where possible, and developing recyclable packaging. researchgate.net A lifecycle assessment (LCA) could be conducted to quantify the environmental impact of its production, from raw material extraction to end-of-life, identifying hotspots for improvement and innovation. researchgate.net

Exploration of Novel Modalities (e.g., PROTACs, ADCs) based on the Compound Scaffold for Molecular Perturbation

The benzoxazole scaffold present in this compound is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. researchgate.net This versatility opens up exciting possibilities for its use in novel therapeutic modalities designed for highly specific molecular perturbation, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

PROTACs: A PROTAC is a heterobifunctional molecule that consists of a ligand that binds to a target protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase. periodikos.com.br This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. protocols.io Unlike traditional inhibitors that only block a protein's activity, PROTACs eliminate the entire protein, including any non-catalytic scaffolding functions. protocols.io If this compound or a derivative is found to bind with sufficient affinity and selectivity to a disease-relevant protein, its scaffold could be incorporated as the POI-binding ligand in a PROTAC. This would offer a powerful strategy to achieve sustained and potent target knockdown.

ADCs: An ADC is a targeted therapy that combines the specificity of a monoclonal antibody with the cell-killing power of a potent cytotoxic agent, often called the "payload" or "warhead". jocpr.com The antibody directs the ADC to cancer cells expressing a specific surface antigen, after which the ADC is internalized, and the payload is released, leading to cell death. osha.gov Given that many benzoxazole derivatives have shown potent anti-proliferative and cytotoxic effects, the this compound scaffold could be explored as a starting point for developing a novel cytotoxic payload. tandfonline.com Chemical modifications could be made to enhance its potency and introduce a functional handle for conjugation to a linker and antibody, potentially leading to a highly targeted and effective cancer therapeutic.

The exploration of these advanced modalities represents a significant shift from simple target inhibition to more sophisticated methods of controlling protein function and fate within the cell.

Development of Advanced Analytical Methods for Detection and Quantification of the Compound in Complex Matrices

To support preclinical and potentially clinical development, robust and sensitive analytical methods are required for the accurate detection and quantification of this compound and its metabolites in complex biological matrices such as plasma, urine, and tissues.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and specificity. nih.gov An LC-MS/MS method would be the primary choice for pharmacokinetic studies, allowing for the determination of the compound's concentration over time after administration. nih.gov Method development would involve optimizing the sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic separation on an HPLC or UPLC system, and the mass spectrometric conditions (e.g., ionization source and selection of precursor and product ions for selected reaction monitoring). nih.govmdpi.com

Fluorescence-Based Detection: The benzoxazole core is inherently fluorescent, a property that can be exploited for developing highly sensitive analytical methods. periodikos.com.br

HPLC with Fluorescence Detection (HPLC-FLD): For quantification, HPLC coupled with a fluorescence detector can offer excellent sensitivity and selectivity, sometimes rivaling that of mass spectrometry, especially if the native fluorescence of the compound is strong and the biological matrix has low background fluorescence at the relevant wavelengths. tandfonline.com

Fluorescent Probes: The compound's scaffold could be modified to act as a fluorescent chemosensor. The fluorescence properties of some benzoxazole derivatives are known to change upon binding to metal ions or other analytes, a principle that could be harnessed to develop probes for specific biological targets or environments. mdpi.com This offers a pathway for developing tools to visualize the compound's distribution in cells or tissues.

The development of these advanced analytical methods is a critical and enabling step for understanding the pharmacokinetic and pharmacodynamic properties of this compound, which is essential for its translation from a laboratory compound to a potential therapeutic agent.

Q & A

Basic Research Questions

Q. How can the structure of 4-(Benzo[d]oxazol-2-yl)-2-methoxyphenol be confirmed using spectroscopic methods?

  • Methodology :

  • IR Spectroscopy : Identify characteristic absorption bands for the benzoxazole ring (~1600–1500 cm⁻¹ for C=N/C=C stretching) and phenolic O–H (~3200–3600 cm⁻¹) .
  • NMR :
  • ¹H NMR : A singlet for the methoxy group (~δ 3.8–4.0 ppm), aromatic protons split due to substitution patterns (e.g., para/ortho coupling), and hydroxyl proton (if free, ~δ 9–10 ppm) .
  • ¹³C NMR : Peaks for the benzoxazole carbons (~δ 150–160 ppm for C=N, ~δ 140–150 ppm for aromatic carbons adjacent to oxygen) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of methoxy group or benzoxazole ring cleavage) .

Q. What synthetic routes are feasible for preparing this compound?

  • Methodology :

  • Step 1 : Condensation of 2-aminophenol derivatives with substituted aldehydes or ketones to form the benzoxazole core .
  • Step 2 : Functionalization via methoxylation (e.g., Williamson ether synthesis) or hydroxylation (e.g., demethylation of methoxy precursors) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. How can the compound’s stability in solution be assessed under varying pH and temperature conditions?

  • Methodology :

  • HPLC Analysis : Monitor degradation products over time using reversed-phase C18 columns and UV detection (e.g., λ = 254 nm) .
  • Kinetic Studies : Calculate half-life (t₁/₂) and degradation rate constants at different temperatures (Arrhenius equation) and pH levels .
  • Solvent Effects : Use quantum mechanical continuum solvation models (e.g., PCM) to predict stability in polar/nonpolar solvents .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO/LUMO energies, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .
  • Solvent Modeling : Apply the polarizable continuum model (PCM) to simulate solvent effects on electronic transitions and redox potentials .
  • Reactivity Pathways : Explore protonation/deprotonation energetics and tautomerization using Gibbs free energy calculations .

Q. What experimental strategies can evaluate the compound’s potential as a fluorescent probe for detecting reactive analytes?

  • Methodology :

  • Probe Design : Incorporate intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT) mechanisms, as demonstrated in TSB (a benzoxazole-based probe for DCP detection) .
  • Spectral Analysis : Measure fluorescence quantum yield, Stokes shift, and selectivity against interferents (e.g., metal ions, ROS/RNS) .
  • Detection Limits : Use titration experiments to determine limit of detection (LOD) and binding constants (e.g., Benesi-Hildebrand plot) .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s antitumor activity?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., halogenation, alkylation) on the benzoxazole or phenol rings .
  • In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, SK-MEL-28) using MTT or SRB assays; compare IC₅₀ values .
  • Mechanistic Studies : Assess apoptosis induction (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .

Q. What strategies resolve contradictions in reported spectral data for benzoxazole derivatives?

  • Methodology :

  • Comparative Analysis : Cross-reference NMR/IR data across studies to identify solvent- or substituent-dependent shifts (e.g., electron-withdrawing groups downfield-shift aromatic protons) .
  • Experimental Validation : Re-synthesize disputed compounds under standardized conditions and characterize using high-resolution MS and 2D NMR (e.g., COSY, HSQC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.